Carbamothioic acid, diethyl-, S-(2-methylphenyl) ester
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Overview
Description
Carbamothioic acid, diethyl-, S-(2-methylphenyl) ester is an organic compound with the molecular formula C12H17NOS It is a member of the carbamothioic acid esters, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamothioic acid, diethyl-, S-(2-methylphenyl) ester typically involves the esterification of carbamothioic acid with diethylamine and 2-methylphenol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Carbamothioic acid, diethyl-, S-(2-methylphenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Carbamothioic acid, diethyl-, S-(2-methylphenyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of carbamothioic acid, diethyl-, S-(2-methylphenyl) ester involves its interaction with specific molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Carbamothioic acid, bis(2-methylpropyl)-, S-ethyl ester
- Carbamodithioic acid, diethyl-, methyl ester
Uniqueness
Carbamothioic acid, diethyl-, S-(2-methylphenyl) ester is unique due to its specific ester and thiocarbonyl functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Properties
CAS No. |
82125-34-6 |
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Molecular Formula |
C12H17NOS |
Molecular Weight |
223.34 g/mol |
IUPAC Name |
S-(2-methylphenyl) N,N-diethylcarbamothioate |
InChI |
InChI=1S/C12H17NOS/c1-4-13(5-2)12(14)15-11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 |
InChI Key |
MJQKXSFZEVABHP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)SC1=CC=CC=C1C |
Origin of Product |
United States |
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